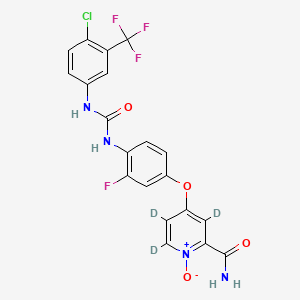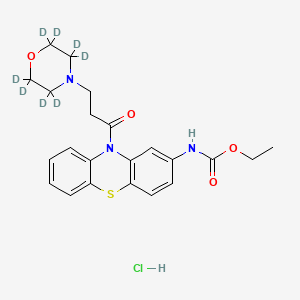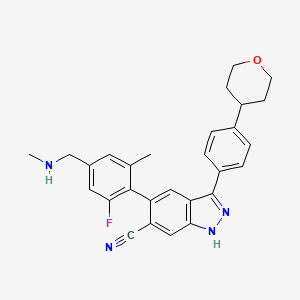
Trimethylamine-N-oxide-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylamine-N-oxide-13C3 is a labeled form of trimethylamine N-oxide, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylamine-N-oxide-13C3 can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction typically involves the following steps:
Starting Material: Trimethylamine.
Oxidizing Agent: Hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic labeling is consistent and precise.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylamine-N-oxide-13C3 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other anions can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: Trimethylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylamine-N-oxide-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of trimethylamine N-oxide in biological systems, particularly in relation to gut microbiota and metabolic diseases.
Medicine: Investigated for its role in cardiovascular diseases and other health conditions.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
Trimethylamine-N-oxide-13C3 exerts its effects through several mechanisms:
Protein Stabilization: It stabilizes proteins by counteracting the destabilizing effects of urea and other denaturants.
Inflammation Induction: It activates the ROS/NLRP3 inflammasome pathway, leading to inflammation.
Fibrosis Induction: It accelerates fibroblast differentiation and induces cardiac fibrosis through the TGF-β/smad2 signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine N-oxide: The non-labeled version, commonly found in marine organisms.
Choline: A precursor in the biosynthesis of trimethylamine N-oxide.
Betaine: Another related compound involved in similar metabolic pathways.
Uniqueness
Trimethylamine-N-oxide-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms of action is crucial.
Eigenschaften
Molekularformel |
C3H9NO |
|---|---|
Molekulargewicht |
78.088 g/mol |
IUPAC-Name |
N,N-di((113C)methyl)(113C)methanamine oxide |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
InChI-Schlüssel |
UYPYRKYUKCHHIB-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH3][N+]([13CH3])([13CH3])[O-] |
Kanonische SMILES |
C[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)

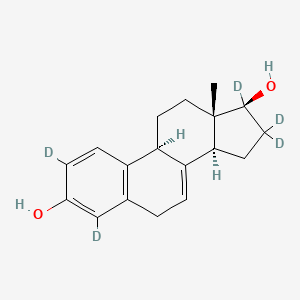


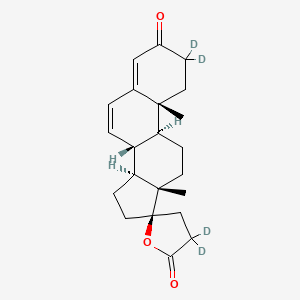
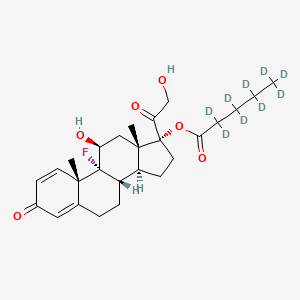
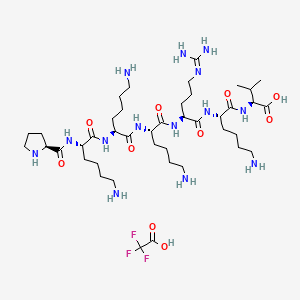
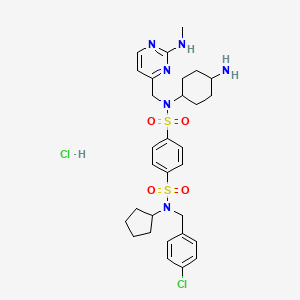
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
